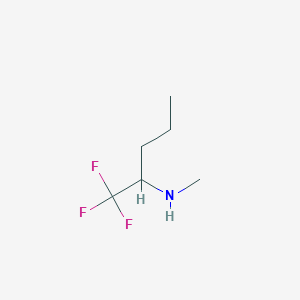

N-Methyl-1,1,1-trifluoro-2-pentylamine

Description

Properties

CAS No. |

1314960-54-7 |

|---|---|

Molecular Formula |

C6H12F3N |

Molecular Weight |

155.16 g/mol |

IUPAC Name |

1,1,1-trifluoro-N-methylpentan-2-amine |

InChI |

InChI=1S/C6H12F3N/c1-3-4-5(10-2)6(7,8)9/h5,10H,3-4H2,1-2H3 |

InChI Key |

FJPJIBYNAPGESZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C(F)(F)F)NC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1,1,1-trifluoro-2-pentylamine typically involves the reaction of 1,1,1-trifluoro-2-pentanone with methylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the amine. The reaction conditions often include moderate temperatures and pressures to ensure optimal yield and purity of the product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced catalytic systems and optimized reaction parameters can further improve the yield and reduce the production costs. Additionally, purification techniques such as distillation and crystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1,1,1-trifluoro-2-pentylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can lead to the formation of simpler amines or hydrocarbons.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-Methyl-1,1,1-trifluoro-2-pentanone, while reduction can produce N-Methyl-1,1,1-trifluoro-2-pentane.

Scientific Research Applications

N-Methyl-1,1,1-trifluoro-2-pentylamine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-Methyl-1,1,1-trifluoro-2-pentylamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group imparts unique electronic properties to the compound, influencing its reactivity and interactions. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions and the nature of the reactants.

Comparison with Similar Compounds

Chemical Identity :

Structural Features :

- The molecule consists of a pentyl chain (five-carbon backbone) with a trifluoromethyl (-CF₃) group and a methylamine (-N-CH₃) group attached to the second carbon. The trifluoro group imparts strong electron-withdrawing effects, influencing reactivity and stability.

Chemical Properties :

- SMILES Notation: CCC[C@H](C(F)(F)F)NC

- InChIKey : FJPJIBYNAPGESZ-RXMQYKEDSA-N

- Computed Properties : Includes hydrophobicity (logP) and hydrogen bonding capacity, critical for solubility and interaction in biological or synthetic systems .

Comparison with Structural Analogs

N-Methyl-1,1,1-trifluoro-2-propylamine

Key Differences :

Impact of Structural Differences :

Lipophilicity : The longer pentyl chain increases hydrophobicity, making N-Methyl-1,1,1-trifluoro-2-pentylamine more soluble in organic solvents compared to the propyl variant.

Solubility : The hydrochloride salt of the propylamine derivative enhances water solubility, advantageous in drug formulation .

Reactivity : The pentyl chain may sterically hinder nucleophilic substitution reactions compared to the shorter propyl chain.

N-Methyl-1,3-diaminopropane

Key Differences :

Impact :

- Applications : Primarily serves as a building block in polymer chemistry rather than in fluorinated compound synthesis.

Data Table: Comparative Analysis

Biological Activity

N-Methyl-1,1,1-trifluoro-2-pentylamine is a chiral amine characterized by the presence of a trifluoromethyl group, which significantly influences its biological activity and chemical properties. This compound has garnered attention for its potential applications in medicinal chemistry and agrochemicals due to its unique interaction profiles with biological targets.

- Molecular Formula : C₇H₁₄F₃N

- Molecular Weight : Approximately 155.16 g/mol

- CAS Number : 1242338-87-9

The trifluoromethyl group enhances the compound's lipophilicity, allowing for better membrane penetration, which is crucial for its potential applications in biological systems.

The mechanism of action of this compound involves its interaction with specific molecular targets. The trifluoromethyl group imparts unique electronic properties that influence reactivity and interactions with receptors and enzymes. This compound can act as both a nucleophile and electrophile depending on the reaction conditions, leading to various biological effects.

Biological Activity

Preliminary studies indicate that this compound may exhibit several biological activities:

- Neuroprotective Effects : Research suggests potential applications in treating neurological disorders due to its ability to interact with neuronal receptors.

- Enzyme Modulation : The compound may modulate enzyme activity through enhanced binding affinity facilitated by its hydrophobic characteristics.

Comparative Analysis with Similar Compounds

The following table summarizes structural similarities and differences between this compound and related compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| N-Methyl-(S)-1,1,1-Trifluoro-2-pentylamine | C₇H₁₄F₃N | Methyl substitution at nitrogen; altered solubility |

| N-Methyl-1,1,1-Trifluoro-2-propylamine | C₆H₁₂F₃N | Shorter carbon chain; different biological effects |

| N-Methyl-1,1,1-Trifluoro-2-butylamine | C₇H₁₄F₃N | Similar structure; varying reactivity |

This comparison highlights the unique structural features of this compound that contribute to its distinct biological activity.

Case Studies and Research Findings

Recent studies have focused on the following aspects of this compound:

Neuroprotective Studies

A study investigating the neuroprotective effects of this compound showed promising results in reducing oxidative stress markers in neuronal cell cultures. The trifluoromethyl group was found to enhance the compound's ability to penetrate lipid membranes effectively.

Enzyme Interaction Studies

Research exploring the compound's interaction with specific enzymes demonstrated increased binding affinity due to hydrophobic interactions facilitated by the trifluoromethyl group. This characteristic may lead to significant modulation of enzyme activity relevant in drug design.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-methylated trifluoromethyl amines like N-Methyl-1,1,1-trifluoro-2-pentylamine?

- Methodology:

- Nucleophilic substitution: Reactions of primary/secondary amines with trifluoromethylating agents (e.g., trifluoromethyl sulfonamides) in anhydrous THF or DMF, as demonstrated in trifluoromethanesulfonamide syntheses .

- Reductive alkylation: Use of sodium cyanoborohydride or similar reagents to introduce methyl groups to trifluoromethyl-containing amines under controlled pH (e.g., pH 6 for secondary amine formation, yielding ~91% efficiency in analogous reactions) .

- Key Considerations:

- Purification via vacuum distillation or column chromatography to isolate volatile trifluoromethyl byproducts.

- Monitor reaction progress using GC-MS or for fluorine-specific tracking .

Q. How should this compound be stored to ensure stability?

- Protocol:

- Store at 2–8°C in airtight, amber glass containers to prevent photodegradation and moisture absorption, as recommended for similar trifluoroacetamide derivatives .

- Avoid prolonged exposure to oxygen; use nitrogen or argon for inert atmosphere storage .

- Contradictions:

- Some sources suggest 0–6°C for nitrosoamines , but this may not apply directly. Empirical stability testing under varying conditions is advised.

Advanced Research Questions

Q. What spectroscopic techniques are optimal for characterizing this compound, and how do they resolve structural ambiguities?

- Analytical Workflow:

- and : Identify methyl group splitting patterns ( coupling constants) and trifluoromethyl signals ( to -80 ppm) .

- GC-MS: Confirm molecular ion peaks () and fragmentation patterns (e.g., loss of CF groups) .

- Elemental Analysis: Validate C, H, N, and F percentages (deviations >0.3% indicate impurities) .

- Data Contradictions:

- Discrepancies in shifts may arise from solvent effects or trace moisture; use deuterated solvents and rigorous drying .

Q. How can regioselectivity challenges in functionalizing this compound be addressed?

- Case Study:

- For regioselective substitutions in trifluoromethyl amines, employ sterically hindered bases (e.g., LDA) to direct reactivity toward less hindered sites, as seen in cyclotriphosphazene derivatization .

- Computational modeling (DFT) predicts favorable reaction pathways by analyzing charge distribution and steric maps .

- Validation:

- Compare experimental yields with computational predictions to refine models.

Research Gaps and Contradictions

- Synthetic Yield Variability: Reported yields for analogous compounds range from 70–91% depending on reaction conditions . Replicate syntheses under controlled parameters (temperature, solvent purity) to minimize variance.

- Stability Data: Conflicting storage recommendations (0–6°C vs. 2–8°C) highlight the need for compound-specific stability assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.